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Compound of Interest

Compound Name: ent-Heronamide C

Cat. No.: B12417941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ent-Heronamide C, a synthetic

enantiomer, with its natural counterpart, Heronamide C, and other membrane-targeting agents.

We delve into the experimental data that confirms its mechanism of action, focusing on its

interaction with fungal cell membranes. This document is intended to be a valuable resource for

researchers in antifungal drug discovery and development.

At a Glance: Comparative Antifungal Activity
ent-Heronamide C was designed as a molecular probe to investigate the stereospecificity of

Heronamide C's biological activity.[1][2] While sharing the same molecular formula and

connectivity, its mirrored stereochemistry leads to differences in its antifungal potency,

highlighting the chiral nature of its interaction with cellular targets.
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Compound Target Organism IC50 (µM) Reference

ent-Heronamide C
Schizosaccharomyces

pombe (wild-type)
0.26 [3]

S. pombe (erg2Δ

mutant)
0.44 [3]

S. pombe

(erg31Δerg32Δ double

mutant)

0.38 [3]

Heronamide C
Schizosaccharomyces

pombe (wild-type)

~0.026 (10-fold more

potent than ent-

Heronamide C)

[3]

8-deoxyheronamide C
Schizosaccharomyces

pombe (wild-type)

~0.52 (20-fold less

potent than

Heronamide C)

[3]

BE-14106
Schizosaccharomyces

pombe
0.50 [4]

Amphotericin B Various Fungi
Broad range, typically

<1 µM
N/A

Table 1: Comparative in vitro antifungal activity of ent-Heronamide C and related compounds.

The data illustrates the superior potency of the natural (+)-enantiomer, Heronamide C, and

provides a benchmark against other membrane-active agents.

Mechanism of Action: Targeting Saturated Lipid
Chains in Fungal Membranes
Heronamides exert their antifungal effect by directly interacting with the fungal cell membrane.

[5] Unlike polyene antibiotics such as Amphotericin B that bind to ergosterol, heronamides

specifically target saturated hydrocarbon chains within membrane lipids.[6] This interaction

disrupts the organization of membrane microdomains, often referred to as lipid rafts, which are

crucial for various cellular processes, including cell wall synthesis and signaling.[5][7]
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The enantiomer, ent-Heronamide C, is believed to share this fundamental mechanism of

action. However, the difference in potency between ent-Heronamide C and Heronamide C

strongly suggests that the interaction with the membrane components is stereospecific.[8] This

chiral recognition likely influences the binding affinity and the degree of membrane

perturbation.

Below is a diagram illustrating the proposed mechanism of action.
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Caption: Proposed mechanism of action for Heronamide C and its enantiomer.

Experimental Confirmation: Key Methodologies
The mechanism of action of heronamides has been elucidated through a combination of

biophysical and cell-based assays.
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Surface Plasmon Resonance (SPR)
SPR has been instrumental in demonstrating the direct physical interaction between

heronamides and lipid membranes.[5] This technique measures changes in the refractive index

at the surface of a sensor chip, allowing for real-time monitoring of binding events without the

need for labels.

Experimental Workflow:
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Immobilize Liposomes
(e.g., DMPC) on Sensor Chip

Inject ent-Heronamide C or
Heronamide C Solution

Measure Binding Response
(Resonance Units)

Analyze Data for
Affinity and Kinetics

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24670227/
https://www.benchchem.com/product/b12417941?utm_src=pdf-body-img
https://www.benchchem.com/product/b12417941?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. chemrxiv.org [chemrxiv.org]

4. researchgate.net [researchgate.net]

5. Structure and biological activity of 8-deoxyheronamide C from a marine-derived
Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Small-Molecule Modulation of Lipid-Dependent Cellular Processes against Cancer: Fats
on the Gunpoint - PMC [pmc.ncbi.nlm.nih.gov]

8. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and ent-
Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unraveling the Enantioselective Mechanism of Action of
ent-Heronamide C: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417941#confirmation-of-ent-heronamide-c-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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